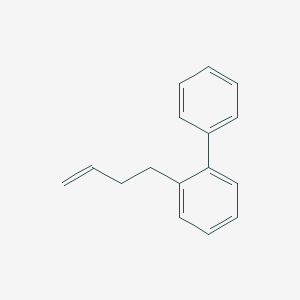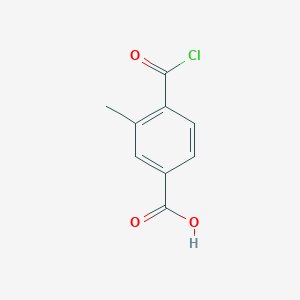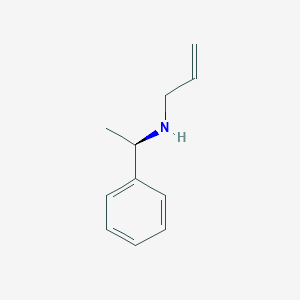
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, also known as EDDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EDDC is a cyclobutane derivative that has four fluorine atoms and one ethoxy group attached to its structure. This compound is known for its unique properties, which make it a valuable tool in several research fields.
作用機序
The mechanism of action of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is not well understood. However, it is believed that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol acts as a Lewis acid, which can facilitate several organic reactions. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can form complexes with transition metals, which can enhance the reactivity of these metals in catalytic reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol. However, some studies suggest that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease.
実験室実験の利点と制限
One of the significant advantages of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research is its high yield and purity. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is stable under a wide range of conditions, which makes it suitable for several lab experiments.
One of the limitations of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is its high cost. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is a synthetic compound that requires specific reagents and conditions for its synthesis, which can make it expensive. Additionally, there is limited research on the toxicity of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the use of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research. One potential application is in the development of new catalysts for organic reactions. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.
Another potential application is in the development of new drugs for the treatment of neurodegenerative diseases. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. Further research is needed to determine the potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a drug candidate for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, or 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, is a synthetic compound that has several potential applications in scientific research. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has unique properties that make it a potential candidate for the development of new catalysts and drugs. Further research is needed to determine the full potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research.
合成法
The synthesis of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with ethyl magnesium bromide, followed by the addition of methanol and acidic workup. This process yields 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a white crystalline solid with a high yield.
科学的研究の応用
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a reagent in several organic reactions, including the synthesis of chiral compounds. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.
特性
CAS番号 |
144193-99-7 |
|---|---|
製品名 |
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol |
分子式 |
C8H12F4O2 |
分子量 |
216.17 g/mol |
IUPAC名 |
1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H12F4O2/c1-4-14-8(13)5(2,3)6(9,10)7(8,11)12/h13H,4H2,1-3H3 |
InChIキー |
UUFSEJFQNIOPDR-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(C1(F)F)(F)F)(C)C)O |
正規SMILES |
CCOC1(C(C(C1(F)F)(F)F)(C)C)O |
同義語 |
Cyclobutanol, 1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



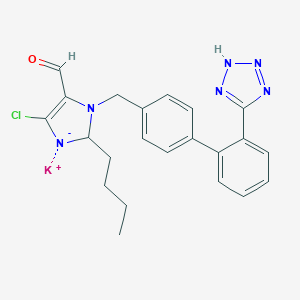
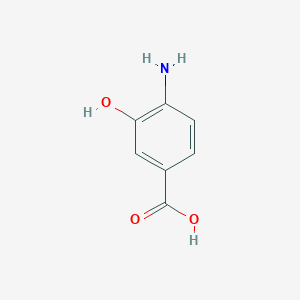
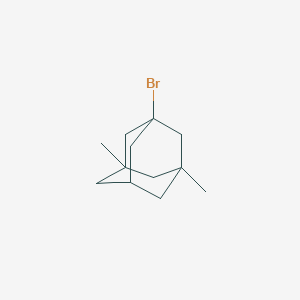
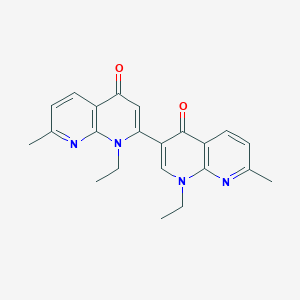
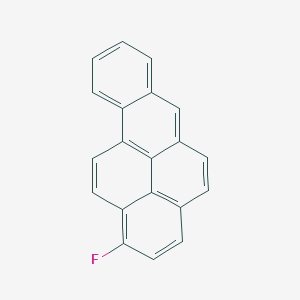
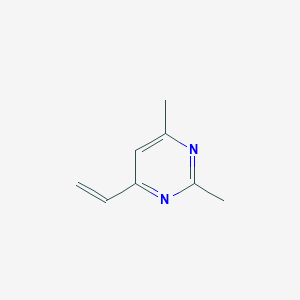
![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
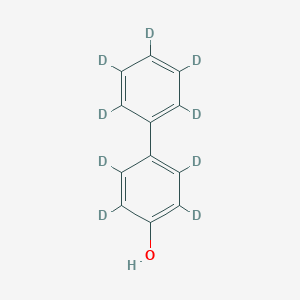
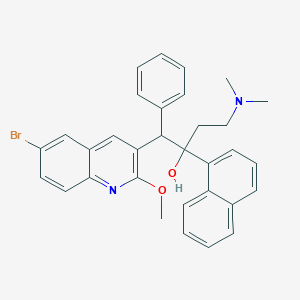
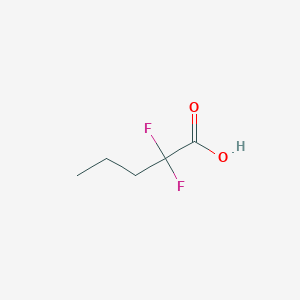
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)
